molecular formula C17H19FN2O B1390347 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol CAS No. 1171917-55-7

2-(4-Benzylpiperazin-1-yl)-3-fluorophenol

Cat. No.: B1390347
CAS No.: 1171917-55-7
M. Wt: 286.34 g/mol
InChI Key: YAJIVTAGOIDDAP-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-3-fluorophenol is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, a fluorine atom attached to the phenol ring, and a hydroxyl group on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol typically involves the reaction of 4-benzylpiperazine with 3-fluorophenol under specific conditions. One common method involves the use of reductive amination, where 4-benzylpiperazine is reacted with 3-fluorophenol in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-3-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the phenol ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the benzyl group or the piperazine ring.

    Substitution: The fluorine atom on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while substitution reactions may result in the formation of various substituted phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. For example, it may modulate the activity of serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzyl)piperazin-1-yl derivatives: These compounds share structural similarities with 2-(4-Benzylpiperazin-1-yl)-3-fluorophenol and may exhibit similar biological activities.

    2-(4-Benzylpiperazin-1-yl)benzaldehyde:

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a benzylpiperazine moiety, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-15-7-4-8-16(21)17(15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8,21H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJIVTAGOIDDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=C3F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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